molecular formula C19H20ClN5O3 B2955703 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1004638-80-5

2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide

Cat. No.: B2955703
CAS No.: 1004638-80-5
M. Wt: 401.85
InChI Key: ZJMBAJIQAFOSRU-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-chlorophenoxy group and a heterocyclic pyrazolyl-dihydropyrimidinone moiety. The 4-chlorophenoxy group may enhance lipophilicity and metabolic stability, while the pyrazolyl-dihydropyrimidinone system could contribute to binding affinity through π-π stacking or hydrogen bonding .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-11-10-16(26)23-18(21-11)25-15(9-12(2)24-25)22-17(27)19(3,4)28-14-7-5-13(20)6-8-14/h5-10H,1-4H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMBAJIQAFOSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20ClN5O2\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_{5}\text{O}_{2}

This structure includes a chlorophenoxy group, a dihydropyrimidinone moiety, and a pyrazole ring, contributing to its diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Several studies have evaluated the anticancer potential of similar dihydropyrimidinones by targeting specific pathways involved in tumor growth and proliferation.
  • PPAR-γ Agonism : The compound has been associated with activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and fat cell differentiation. This activation can lead to anti-inflammatory effects and improved insulin sensitivity.

The biological activity of the compound is primarily mediated through its interaction with specific molecular targets:

  • PPAR-γ Activation : Compounds structurally related to this molecule have been shown to bind to PPAR-γ, leading to downstream effects on gene expression involved in lipid metabolism and inflammation .
  • Cell Proliferation Inhibition : Similar derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 11.8 μM to 26.2 μM .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in MCF-7 cells
PPAR-γ AgonismActivates PPAR-γ, influencing metabolic pathways
CytotoxicityNon-toxic up to 100 μM in non-tumorigenic cells

Case Study: Anticancer Activity

A study investigated the effects of similar dihydropyrimidinone compounds on MCF-7 breast cancer cells. The results indicated that these compounds inhibited cell growth effectively while exhibiting minimal toxicity towards normal epithelial cells, suggesting a selective anticancer effect. The mechanism was linked to PPAR-γ activation, which is known for its role in regulating apoptosis and cell cycle progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacopeial analogs, particularly in its amide linkage and heterocyclic components. Below is a detailed comparison based on substituents, stereochemistry, and inferred pharmacological properties:

Structural Features
Compound Core Structure Key Substituents Stereochemistry Potential Target
Target Compound Propanamide 4-Chlorophenoxy, pyrazolyl-dihydropyrimidinone Not specified (likely racemic) Kinases, enzymes
Compound m Butanamide 2,6-Dimethylphenoxy, tetrahydro-pyrimidinone (R)-configuration at central carbon Protease/kinase
Compound n Butanamide 2,6-Dimethylphenoxy, tetrahydro-pyrimidinone (S)-configuration at central carbon Protease/kinase
Compound o Butanamide 2,6-Dimethylphenoxy, tetrahydro-pyrimidinone Mixed (2R,4S,5S) stereochemistry Protease/kinase

Key Observations :

Backbone Flexibility: The target compound’s propanamide backbone (vs.

Substituent Effects: The 4-chlorophenoxy group in the target compound differs from the 2,6-dimethylphenoxy groups in analogs. Chlorine’s electron-withdrawing nature could alter electronic properties and binding interactions compared to methyl groups .

Stereochemical Influence : Analogs m and n highlight the importance of stereochemistry, with (R)- and (S)-configurations likely affecting target affinity or metabolic pathways. The target compound’s stereochemical details are unspecified, which may limit direct pharmacological comparisons.

Pharmacokinetic and Physicochemical Properties

While experimental data for the target compound are lacking, inferences can be drawn from its structural analogs:

  • Metabolic Stability: The dihydropyrimidinone ring in the target compound (vs. tetrahydro-pyrimidinone in analogs) could reduce susceptibility to oxidative degradation due to conjugation with the pyrazole ring.

Research Findings and Methodological Context

The structural elucidation of such compounds often relies on crystallographic tools like SHELX and WinGX , which are critical for resolving complex stereochemistry and anisotropic displacement parameters . For example:

  • SHELXL : Widely used for refining small-molecule structures, ensuring accurate bond lengths and angles for pharmacophore modeling .
  • WinGX/ORTEP : Employed for visualizing anisotropic displacement ellipsoids, aiding in the interpretation of steric clashes or conformational strain .

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